molecular formula C15H13NO4S2 B13057194 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate

Cat. No.: B13057194
M. Wt: 335.4 g/mol
InChI Key: UCWHFERBFDXCLM-DTQAZKPQSA-N
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Description

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocyclic structure, and a benzoate group, which is a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]thiopyran core, followed by the introduction of the benzoate group through esterification reactions. Common reagents used in these reactions include sulfur-containing compounds, benzoic acid derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13NO4S2

Molecular Weight

335.4 g/mol

IUPAC Name

[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate

InChI

InChI=1S/C15H13NO4S2/c1-10-3-2-4-11(9-10)14(17)20-16-13-5-7-21-15-12(13)6-8-22(15,18)19/h2-5,7,9H,6,8H2,1H3/b16-13+

InChI Key

UCWHFERBFDXCLM-DTQAZKPQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C/2\C=CSC3=C2CCS3(=O)=O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C2C=CSC3=C2CCS3(=O)=O

Origin of Product

United States

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